methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
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Description
The description of a compound typically includes its IUPAC name, common name, and structural formula. The IUPAC name you provided suggests that this compound is a methyl ester with multiple double bonds in the carbon chain.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would involve studying the starting materials, reagents, and conditions used in each step of the synthesis.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products formed in these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.Safety And Hazards
This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting potential applications and areas of study for the compound. This could be based on its structure, properties, and known activities.
properties
IUPAC Name |
methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-16(9-7-10-17(2)15-18(22)25-6)11-14-21(24)19(3,4)12-8-13-20(21,5)23/h7,9-11,14-15,23-24H,8,12-13H2,1-6H3/b10-7+,14-11+,16-9+,17-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAQIXABEIOMSQ-FEPFPIPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)OC)\C)/C=C/C1(C(CCCC1(C)O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |
CAS RN |
75664-64-1 |
Source
|
Record name | 5,6-Dihydroxyretinoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075664641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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